

# Chemical and physical properties of Thymol trimethoxycinnamate.

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Compound of Interest

Compound Name: Thymol trimethoxycinnamate

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# Thymol Trimethoxycinnamate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties, synthesis, and biological activity of **Thymol Trimethoxycinnamate**.

### Introduction

**Thymol trimethoxycinnamate**, also known by synonyms such as Melasolv and thymyl 3,4,5-trimethoxycinnamate, is a synthetic ester with growing interest in the fields of cosmetics and pharmacology.[1] It is recognized for its antioxidant and skin-protecting properties.[2] Recent research has highlighted its role as an anti-melanogenic agent, making it a compound of interest for applications in skincare and dermatology. This guide consolidates available data on its properties, provides detailed experimental methodologies, and explores its mechanism of action.

# **Chemical and Physical Properties**

**Thymol trimethoxycinnamate** is a solid, non-ionic surfactant that is insoluble in water.[2] It is stable under normal conditions but can be hydrolyzed under strong acidic or alkaline conditions and is susceptible to oxidation.[2] The compound is biodegradable.[2]

A summary of its key quantitative properties is presented in the table below.



Property	Value	Source
IUPAC Name	(5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5- trimethoxyphenyl)prop-2- enoate	PubChem[3]
CAS Number	504394-57-4	ChemicalBook[2]
Molecular Formula	C22H26O5	PubChem[1][3]
Molecular Weight	370.44 g/mol	PubChem[3], ChemicalBook[2]
Monoisotopic Mass	370.17802393 Da	PubChem[3]
Appearance	Solid	Surfactant Encyclopedia[2]
Solubility in Water	Insoluble	Surfactant Encyclopedia[2]
Boiling Point (Predicted)	512.9 ± 50.0 °C	ChemicalBook
Density (Predicted)	1.108 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
XlogP3-AA (Predicted)	5.2	PubChem[3]

# Experimental Protocols Synthesis of Thymol Trimethoxycinnamate (Representative Method)

While a specific, publicly detailed synthesis protocol for **Thymol trimethoxycinnamate** is not readily available, a representative method can be described based on the general principles of Steglich esterification, a common method for forming esters from carboxylic acids and alcohols. [4] This process involves the reaction of 3,4,5-trimethoxycinnamic acid with thymol.

#### Materials:

- 3,4,5-trimethoxycinnamic acid
- Thymol



- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH2Cl2)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

#### Procedure:

- In a round-bottom flask, dissolve 3,4,5-trimethoxycinnamic acid and thymol in dichloromethane.
- Add a catalytic amount of DMAP to the solution.
- Slowly add a solution of DCC in dichloromethane to the reaction mixture at 0°C with constant stirring.
- Allow the reaction to warm to room temperature and stir for several hours (e.g., 6 hours),
   monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure Thymol trimethoxycinnamate.

## **Analytical Characterization (Representative Method)**

The purity and identity of the synthesized **Thymol trimethoxycinnamate** can be confirmed using standard analytical techniques.



#### 3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the analysis of thymol can be adapted to quantify **Thymol trimethoxycinnamate**.[5][6][7]

- Column: C18 reverse-phase column (e.g., 5 μm particle size).[5]
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[7][8]
- Flow Rate: 1.0 mL/min.[5][8]
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of
   Thymol trimethoxycinnamate (a starting point could be around 274 nm, similar to thymol).
- Injection Volume: 10 μL.[5]
- Quantification: Based on a calibration curve generated from standards of known concentration.

#### 3.2.2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and aromatic C-H stretches.[9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be
  used to confirm the molecular structure by analyzing the chemical shifts and coupling
  constants of the protons and carbons.[9][10]
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[10]

# **Biological Activity and Signaling Pathway**

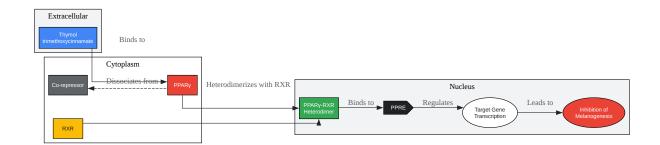
**Thymol trimethoxycinnamate** has been identified as an anti-melanogenic agent that functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARy).[3][11] Its mechanism of action involves binding to PPARy, which in turn regulates the transcription of genes involved in melanogenesis.



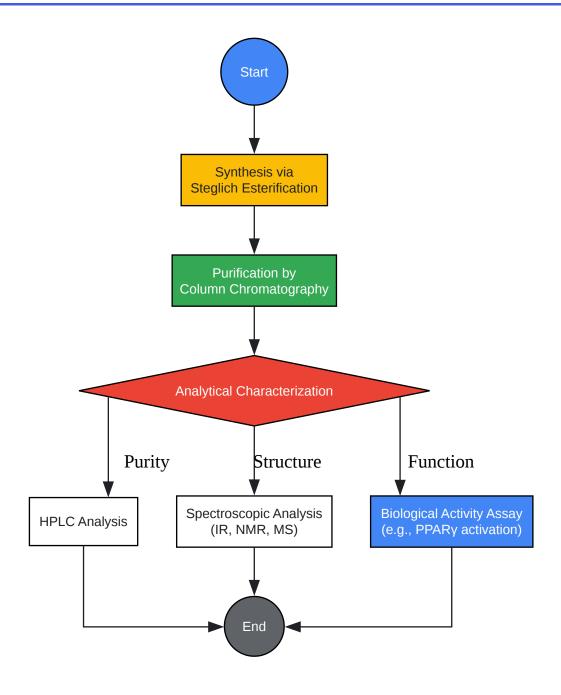
# **PPARy Signaling Pathway**

The following diagram illustrates the proposed signaling pathway of **Thymol trimethoxycinnamate**.









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